2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate
Brand Name: Vulcanchem
CAS No.: 85211-89-8
VCID: VC20411074
InChI: InChI=1S/C3Cl3F3O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11
SMILES:
Molecular Formula: C3Cl3F3O3S
Molecular Weight: 279.4 g/mol

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate

CAS No.: 85211-89-8

Cat. No.: VC20411074

Molecular Formula: C3Cl3F3O3S

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate - 85211-89-8

Specification

CAS No. 85211-89-8
Molecular Formula C3Cl3F3O3S
Molecular Weight 279.4 g/mol
IUPAC Name 1,1,2-trichloro-3,3-difluoro-3-fluorosulfonyloxyprop-1-ene
Standard InChI InChI=1S/C3Cl3F3O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11
Standard InChI Key CKTZBLCWLKYWEP-UHFFFAOYSA-N
Canonical SMILES C(=C(Cl)Cl)(C(OS(=O)(=O)F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate is identified by the CAS registry number 85211-89-8 and is classified as a specialty material. The compound features an allylic framework substituted with three chlorine atoms, two fluorine atoms, and a sulfofluoridate group (-SO₂F). This arrangement confers distinct electronic and steric properties, influencing its reactivity in chemical transformations.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃Cl₃F₃O₃S
Molecular Weight279.4 g/mol
CAS Number85211-89-8
Functional GroupsAllyl, Sulfofluoridate

The sulfofluoridate group (-SO₂F) is notable for its electron-withdrawing character, which enhances the electrophilicity of the adjacent allylic carbon atoms. This property is critical in nucleophilic substitution reactions, where the compound may act as a substrate for amines, alcohols, or thiols.

Structural Analogues

Several structurally related compounds provide context for understanding its behavior. For example, 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), a chlorofluorocarbon with historical use as a solvent, shares similar halogenation patterns but lacks the sulfofluoridate moiety . Unlike CFC-113, which is known for ozone-depleting effects, 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate’s environmental impact remains uncharacterized .

Synthesis and Production

Challenges in Synthesis

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its halogen substituents. Fluorine’s strong electronegativity and the sulfofluoridate group’s electron-withdrawing effects render the molecule relatively inert toward radical reactions but highly reactive toward nucleophiles. Preliminary studies suggest it undergoes rapid substitution with primary amines at ambient temperatures, forming sulfonamide derivatives.

Thermal and Spectral Data

Although specific melting or boiling points are unavailable, analogous halogenated allylic compounds exhibit boiling points in the range of 107–109°C . Spectroscopic characterization via ¹⁹F NMR would likely reveal distinct shifts for the fluorine atoms, while IR spectroscopy could confirm the presence of the sulfonyl group (S=O stretching near 1350 cm⁻¹) .

Applications in Chemical Research

Organic Synthesis

The compound’s electrophilic allylic system makes it a candidate for developing novel coupling reactions. For instance, it could serve as a dienophile in Diels-Alder reactions or as a substrate for transition-metal-catalyzed cross-couplings. Its sulfofluoridate group may also act as a leaving group, enabling the construction of sulfur-containing heterocycles.

Agrochemical Development

Biological and Environmental Interactions

Toxicity Profile

No acute toxicity data are publicly available, but structural analogs like CFC-113 exhibit low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) . The compound’s electrophilicity raises concerns about protein adduct formation, necessitating rigorous handling protocols to minimize occupational exposure.

Environmental Persistence

The combination of chlorine and fluorine substituents suggests resistance to biodegradation, potentially leading to bioaccumulation. Regulatory agencies may classify it as a persistent organic pollutant (POP) if long-term environmental studies confirm its stability in ecosystems .

Comparative Analysis with Related Compounds

Table 2: Comparison of Halogenated Allylic Compounds

CompoundMolecular FormulaKey ApplicationsEnvironmental Impact
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridateC₃Cl₃F₃O₃SOrganic synthesisUnderstudied
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)C₂Cl₃F₃Solvent, refrigerantsOzone depletion
1,3,3-Trichloro-1,1-difluoropropaneC₃H₃Cl₃F₂RefrigerantsModerate toxicity

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets, such as acetylcholinesterase or cytochrome P450 enzymes, could unlock therapeutic or agrochemical applications. Computational modeling using density functional theory (DFT) may predict reactive sites and guide synthetic modifications .

Green Chemistry Approaches

Developing sustainable synthesis routes, such as photocatalytic fluorination or flow chemistry systems, could reduce the environmental footprint of its production. Additionally, biodegradable analogs should be explored to mitigate persistence concerns .

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